REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH:3]=[CH2:4].[CH2:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[Li]CCCC.C1(C(C2C=CC=CC=2)=C)C=CC=CC=1.N#N.Cl[Sn](Cl)(Cl)Cl>CCCCCC>[CH2:1]=[CH:2][CH:3]=[CH2:4].[CH2:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
67 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
64.7 mmol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
50.4 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=C)C1=CC=CC=C1
|
Name
|
vinyl
|
Quantity
|
16 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
SnCl4
|
Quantity
|
1.7 mmol
|
Type
|
reactant
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Name
|
SnCl4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a 1-gallon stainless steel reactor under a N2 blanket was charged 3.0 lbs
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
All solvents were dried to less than 5 ppm water and oxygen free
|
Type
|
CUSTOM
|
Details
|
to proceed for 5 and ⅓ hours at 123-127° F
|
Type
|
CUSTOM
|
Details
|
live cement was terminated with isopropanol
|
Type
|
ADDITION
|
Details
|
were added to the reactor
|
Type
|
CUSTOM
|
Details
|
to react for 2.75 hours at 125° F. and a further 16 hours at ˜70° F
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
purged
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
to terminated
|
Type
|
CUSTOM
|
Details
|
by evaporating the hexane in a rotoevaporator
|
Type
|
CUSTOM
|
Details
|
finishing in a vacuum oven at 50° C
|
Type
|
CUSTOM
|
Details
|
Molecular weight analysis results by Gel Permeation Chromatography (GPC)
|
Name
|
|
Type
|
|
Smiles
|
C=CC=C.C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |